molecular formula C10H8O3S B13916209 1-(1-Benzothiophen-2-yl)-2,2-dihydroxyethanone

1-(1-Benzothiophen-2-yl)-2,2-dihydroxyethanone

Cat. No.: B13916209
M. Wt: 208.24 g/mol
InChI Key: JEZFJBVOUSTWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzothiophen-2-yl)-2,2-dihydroxyethanone is an organic compound belonging to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzothiophen-2-yl)-2,2-dihydroxyethanone typically involves the reaction of benzothiophene derivatives with appropriate reagents under controlled conditions. One common method involves the use of benzothiophene-2-carboxylic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and hydrolysis to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzothiophen-2-yl)-2,2-dihydroxyethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene-2-carboxylic acid, while reduction can produce benzothiophene-2-ylmethanol .

Scientific Research Applications

1-(1-Benzothiophen-2-yl)-2,2-dihydroxyethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-2-yl)-2,2-dihydroxyethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(1-Benzothiophen-2-yl)-2,2-dihydroxyethanone stands out due to its unique combination of the benzothiophene ring and dihydroxyethanone moiety, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its uniqueness among similar compounds .

Properties

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)-2,2-dihydroxyethanone

InChI

InChI=1S/C10H8O3S/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,10,12-13H

InChI Key

JEZFJBVOUSTWPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)C(O)O

Origin of Product

United States

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